molecular formula C29H36N4O3 B1191961 ISOX INACT

ISOX INACT

Cat. No.: B1191961
M. Wt: 488.62
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Negative control for PF CBP1 . Exhibits negligible activity at CBP and BRD4.

Scientific Research Applications

Anticonvulsant Properties and Voltage-Gated Sodium Channel Modulation

Isoxylitone (ISOX), discovered in the plant Delphinium denudatum, has been identified as a potent anticonvulsant. It modulates voltage-gated sodium channels (VGSCs), crucial in controlling neuronal excitability. Research demonstrates that ISOX suppresses sodium currents in neurons and significantly slows recovery from inactivation. This mechanism is vital in preventing kindled stage 5 seizures, a model of experimental epilepsy. Additionally, ISOX decreases the expression of brain-derived neurotrophic factor (BDNF) mRNA in kindled rats, suggesting its potential in suppressing epileptogenesis (Ashraf et al., 2013).

Capillary Isoelectric Focusing of Microorganisms

The capillary electromigration techniques, including capillary isoelectric focusing, are used in the research of microorganisms, particularly in comparing methods for inactivation. The study focuses on the isoelectric points of native and inactivated model microorganisms like Escherichia coli and Staphylococcus epidermidis, helping in the diagnostics and study of pathogens (Horká et al., 2007).

Synthesis and Optimization for Epigenetic Research

ISOX-DUAL, a dual inhibitor of CBP/p300 and BRD4 bromodomains, is significant in epigenetic research. This compound is developed as a chemical probe, with research focusing on refining and optimizing its synthesis. Such efforts aim to overcome challenges in scale-up and yield improvements, vital for its application in studying epigenetic mechanisms (Edmonds et al., 2022).

Soil Properties and Degradation of Isoxaflutole

Studies on isoxaflutole (ISOX) and its diketonitrile degradate (DKN) focus on their interaction with soil. The transformation of ISOX to DKN is influenced by soil pH and other properties. This understanding is crucial for evaluating the environmental impact and mobility of these substances in agricultural settings (Rice et al., 2004).

Electrochemical Investigation of Isoxsuprine

Advanced electrochemical sensors using nanocomposites have been developed for the determination of Isoxsuprine (ISOX). Such sensors demonstrate high sensitivity and stability, essential for analyzing ISOX in pharmaceutical and clinical preparations (Shahrokhian & Hafezi-Kahnamouei, 2018).

Properties

Molecular Formula

C29H36N4O3

Molecular Weight

488.62

Synonyms

5-(Dimethyl-1,2-oxazol-4-yl)-2-[2-(4-methoxyphenyl)ethyl]--4,6-dimethyl-1-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazole

Origin of Product

United States

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